![molecular formula C22H23N3O B4988053 N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4988053.png)
N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide
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Overview
Description
N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as NAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act as a serotonergic and dopaminergic modulator. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and psychosis.
Biochemical and Physiological Effects:
N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and psychosis. N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models. It has been shown to reduce immobility time in the forced swim test, which is a measure of depressive-like behavior in rodents.
Advantages and Limitations for Lab Experiments
N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied for its biological activities and has been shown to have a wide range of effects. However, there are also limitations to using N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is its potential as an analgesic and anti-inflammatory agent. It has been shown to have anti-inflammatory effects in animal models, and further research is needed to determine its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as an antidepressant and anxiolytic agent. It has been shown to have these effects in animal models, and further research is needed to determine its potential as a therapeutic agent for mood and anxiety disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide involves the reaction of 2-naphthylamine with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(2-naphthylamino) acetate. This intermediate is then reacted with phenylpiperazine in the presence of sodium ethoxide to form N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide. The yield of the reaction is around 50-60%, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. N-2-naphthyl-2-(4-phenyl-1-piperazinyl)acetamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
N-naphthalen-2-yl-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(23-20-11-10-18-6-4-5-7-19(18)16-20)17-24-12-14-25(15-13-24)21-8-2-1-3-9-21/h1-11,16H,12-15,17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLIEVIGRVRWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
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